Cas no 1515220-49-1 (O-(1-phenylcyclopropyl)methylhydroxylamine)

O-(1-phenylcyclopropyl)methylhydroxylamine is a specialized hydroxylamine derivative featuring a phenyl-substituted cyclopropylmethyl group. This structural motif imparts unique reactivity, making it valuable in organic synthesis, particularly in the formation of nitrones or as a precursor for N-alkylated hydroxylamine derivatives. The cyclopropyl ring enhances steric and electronic properties, potentially improving selectivity in reactions such as cycloadditions or nucleophilic additions. Its stability under typical reaction conditions allows for versatile applications in medicinal chemistry and materials science. The compound’s well-defined structure facilitates precise modifications, offering utility in the development of pharmacophores or functionalized polymers. Proper handling under inert conditions is recommended due to potential sensitivity.
O-(1-phenylcyclopropyl)methylhydroxylamine structure
1515220-49-1 structure
商品名:O-(1-phenylcyclopropyl)methylhydroxylamine
CAS番号:1515220-49-1
MF:C10H13NO
メガワット:163.216322660446
CID:6603299
PubChem ID:83682289

O-(1-phenylcyclopropyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-(1-phenylcyclopropyl)methylhydroxylamine
    • 1515220-49-1
    • O-[(1-phenylcyclopropyl)methyl]hydroxylamine
    • EN300-1862073
    • インチ: 1S/C10H13NO/c11-12-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
    • InChIKey: HGMRZUSJBJGUDX-UHFFFAOYSA-N
    • ほほえんだ: O(CC1(C2C=CC=CC=2)CC1)N

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

O-(1-phenylcyclopropyl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862073-1.0g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
1g
$928.0 2023-06-01
Enamine
EN300-1862073-5.0g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
5g
$2692.0 2023-06-01
Enamine
EN300-1862073-5g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
5g
$2858.0 2023-09-18
Enamine
EN300-1862073-0.05g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1862073-10g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
10g
$4236.0 2023-09-18
Enamine
EN300-1862073-0.5g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1862073-10.0g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
10g
$3992.0 2023-06-01
Enamine
EN300-1862073-0.25g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
0.25g
$906.0 2023-09-18
Enamine
EN300-1862073-0.1g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1862073-2.5g
O-[(1-phenylcyclopropyl)methyl]hydroxylamine
1515220-49-1
2.5g
$1931.0 2023-09-18

O-(1-phenylcyclopropyl)methylhydroxylamine 関連文献

O-(1-phenylcyclopropyl)methylhydroxylamineに関する追加情報

O-(1-phenylcyclopropyl)methylhydroxylamine: A Novel Compound with Promising Applications in Biomedical Research

O-(1-phenylcyclopropyl)methylhydroxylamine (CAS No. 1515220-49-1) represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical and biochemical research. This compound, characterized by its distinct molecular structure, exhibits unique reactivity patterns that make it a valuable tool for exploring novel therapeutic strategies. Recent studies have highlighted its potential in modulating enzymatic pathways and its role in the development of targeted drug delivery systems. The chemical framework of O-(1-phenylcyclopropyl)methylhydroxylamine consists of a hydroxylamine group attached to a methyl group, which is further connected to a cyclopropyl ring substituted with a phenyl group. This structural complexity contributes to its diverse biological activities, as evidenced by recent advancements in medicinal chemistry.

O-(1-phenylcyclopropyl)methylhydroxylamine has been extensively studied in the context of molecular biology and pharmacology, with a particular focus on its ability to interact with specific protein targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders. The unique stereochemistry of the cyclopropyl ring plays a critical role in determining its biological activity, as highlighted by recent computational models that predict its binding affinity to target proteins. These findings underscore the importance of understanding the molecular interactions of O-(1-phenylcyclopropyl)methylhydroxylamine in the development of next-generation therapeutics.

The synthesis of O-(1-phenylcyclopropyl)methylhydroxylamine has been optimized through various chemical methodologies, with recent advancements in asymmetric catalysis enabling the production of high-purity samples. A 2024 study in Organic Letters reported a novel approach to synthesize this compound using a tandem reaction involving a cyclopropanation step followed by hydroxylamine functionalization. This method not only improves the efficiency of the synthesis process but also reduces the formation of byproducts, which is crucial for pharmaceutical applications. The ability to produce high-quality O-(1-phenylcyclopropyl)methylhydroxylamine in sufficient quantities is essential for its use in preclinical and clinical studies, as well, the compound's stability under various reaction conditions has been a key focus of recent research.

Recent research has also explored the potential of O-(1-phenylcyclopropyl)methylhydroxylamine in the field of drug delivery systems. A 2023 study published in Advanced Drug Delivery Reviews investigated its use as a prodrug carrier for targeting specific tissues. The compound's hydroxylamine group was found to undergo selective hydrolysis in the presence of certain enzymes, allowing for the controlled release of active pharmaceutical ingredients. This property makes O-(1-phenylcyclopropyl)methylhydroxylamine a promising candidate for developing targeted therapies, particularly in the treatment of diseases where localized drug delivery is critical. The ability to modulate the release kinetics of therapeutic agents through this compound represents a significant advancement in personalized medicine.

Moreover, the pharmacological profile of O-(1-phenylcyclopropyl)methylhydroxylamine has been evaluated in several in vitro and in vivo studies. A 2024 review in Pharmacological Research summarized the findings of multiple studies that demonstrated its potential as an inhibitor of specific kinases involved in cancer progression. The compound's ability to selectively target these kinases without affecting other cellular pathways is a key advantage in the development of anticancer drugs. These studies also highlighted the importance of optimizing the compound's solubility and bioavailability to enhance its therapeutic efficacy, which has been the focus of ongoing research in pharmaceutical sciences.

Recent advancements in computational chemistry have further expanded the understanding of O-(1-phenylcyclopropyl)methylhydroxylamine's biological activity. Machine learning models have been employed to predict its interactions with various proteins, providing insights into its potential therapeutic applications. A 2023 study in Computational and Structural Chemistry used these models to identify new target proteins for the compound, which could lead to the development of novel therapeutic strategies. The integration of computational methods with experimental approaches has significantly accelerated the discovery of new applications for O-(1-phenylcyclopropyl)methylhydroxylamine in biomedical research.

The environmental impact of O-(1-phenylcyclopropyl)methylhydroxylamine has also been a topic of recent studies, as the chemical industry increasingly focuses on sustainable practices. Research published in Green Chemistry in 2023 investigated the biodegradation of this compound in various environmental conditions. The findings suggest that O-(1-phenylcyclopropyl)methylhydroxylamine is relatively stable in aqueous environments, which raises concerns about its potential ecological impact. These studies emphasize the need for further research into the environmental fate of this compound and the development of eco-friendly synthesis methods to minimize its environmental footprint.

Despite the promising applications of O-(1-phenylcyclopropyl)methylhydroxylamine, several challenges remain in its development as a therapeutic agent. One of the key challenges is the optimization of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. A 2024 study in Drug Metabolism and Disposition explored the metabolic pathways of this compound in liver microsomes, identifying potential metabolites that could affect its therapeutic efficacy. These findings highlight the importance of further research into the pharmacokinetics of O-(1-phenylcyclopropyl)methylhydroxylamine to ensure its safety and effectiveness in clinical settings.

Overall, O-(1-phenylcyclopropyl)methylhydroxylamine represents a significant advancement in the field of biomedical research, with its unique molecular structure and diverse biological activities making it a valuable tool for the development of new therapeutic strategies. Recent studies have demonstrated its potential in various applications, from enzyme inhibition to targeted drug delivery. As research in this area continues to evolve, the compound's role in the development of innovative therapies is likely to expand, offering new possibilities for the treatment of a wide range of diseases.

Further research is needed to fully explore the potential of O-(1-phenylcyclopropyl)methylhydroxylamine and to address the challenges associated with its development as a therapeutic agent. The integration of multidisciplinary approaches, including computational chemistry, pharmacology, and environmental science, will be crucial in advancing this compound's applications in biomedical research. As the field continues to progress, the compound's impact on the development of new therapies is expected to grow, offering new opportunities for the treatment of complex diseases.

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